BMS-214662

Description

This compound has been used in trials studying the treatment of Childhood Myelodysplastic Syndromes, Refractory Anemia With Excess Blasts, Recurrent Adult Acute Myeloid Leukemia, Relapsing Chronic Myelogenous Leukemia, and Adult Acute Promyelocytic Leukemia (M3), among others.

This compound is a nonsedating benzodiazepine derivative with potential antineoplastic activity. Farnesyltransferase inhibitor this compound inhibits the enzyme farnesyltransferase and the post-translational farnesylation of number of proteins involved in signal transduction, which may result in the inhibition of Ras function and apoptosis in susceptible tumor cells. This agent may reverse the malignant phenotype of H-Ras-transformed cells and has been shown to be active against tumor cells with and without Ras mutations.

This compound is a small molecule drug with a maximum clinical trial phase of I (across all indications) and has 5 investigational indications.

a farnesyltransferase inhibitor; structure in first source

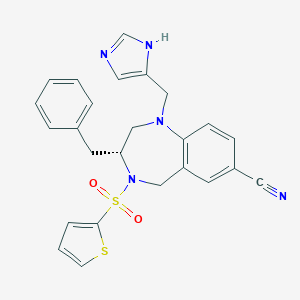

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(3R)-3-benzyl-1-(1H-imidazol-5-ylmethyl)-4-thiophen-2-ylsulfonyl-3,5-dihydro-2H-1,4-benzodiazepine-7-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H23N5O2S2/c26-13-20-8-9-24-21(11-20)15-30(34(31,32)25-7-4-10-33-25)23(12-19-5-2-1-3-6-19)17-29(24)16-22-14-27-18-28-22/h1-11,14,18,23H,12,15-17H2,(H,27,28)/t23-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLCWFLWEHWLBTO-HSZRJFAPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(N(CC2=C(N1CC3=CN=CN3)C=CC(=C2)C#N)S(=O)(=O)C4=CC=CS4)CC5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H](N(CC2=C(N1CC3=CN=CN3)C=CC(=C2)C#N)S(=O)(=O)C4=CC=CS4)CC5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H23N5O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20173260 | |

| Record name | BMS 214662 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20173260 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

489.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

195987-41-8 | |

| Record name | BMS 214662 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0195987418 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | BMS-214662 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12234 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | BMS 214662 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20173260 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BMS-214662 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L2U9GFD244 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Unraveling the Multifaceted Mechanism of Action of BMS-214662: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

BMS-214662, a potent anti-tumor agent, has a complex and multifaceted mechanism of action that extends beyond its initial classification as a farnesyltransferase inhibitor. This technical guide provides an in-depth exploration of the molecular pathways affected by this compound, integrating classical farnesyltransferase inhibition with the recent discovery of its role as a molecular glue. This document summarizes key quantitative data, details experimental protocols, and provides visual representations of the underlying biological processes to offer a comprehensive resource for the scientific community.

Core Mechanism 1: Farnesyltransferase Inhibition

This compound is a highly potent and selective inhibitor of farnesyltransferase (FT), an enzyme crucial for the post-translational modification of a variety of cellular proteins, most notably the Ras family of small GTPases.[1][2] By blocking the farnesylation of Ras proteins, this compound prevents their localization to the cell membrane, a prerequisite for their function in signal transduction pathways that regulate cell growth, proliferation, and survival.[3]

The inhibitory activity of this compound is significantly more potent against H-Ras compared to K-Ras.[2] Notably, the antitumor activity of this compound is not solely dependent on the presence of Ras mutations.[2] While initially designed to target Ras, accumulating evidence suggests its efficacy is not limited to Ras inhibition alone.

Quantitative Inhibitory Activity

The following table summarizes the in vitro inhibitory potency of this compound against farnesyltransferase.

| Target | IC50 (nM) | IC90 (nM) | Selectivity |

| H-Ras Farnesylation | 1.3 | 18 | >1000-fold vs. Geranylgeranyltransferase I |

| K-Ras Farnesylation | 8.4 | - |

Signaling Pathway of Farnesyltransferase Inhibition

The following diagram illustrates the canonical pathway of farnesyltransferase and the inhibitory action of this compound.

Caption: Inhibition of Farnesyltransferase by this compound.

Core Mechanism 2: Molecular Glue-Mediated Degradation of Nucleoporins

Recent groundbreaking research has identified a novel mechanism of action for this compound, classifying it as a molecular glue. This mechanism is independent of its farnesyltransferase inhibitory activity. This compound directly binds to the E3 ubiquitin ligase TRIM21, inducing the proteasomal degradation of multiple nucleoporin proteins. This disruption of the nuclear pore complex leads to the inhibition of nuclear export and ultimately triggers apoptosis.

The cytotoxic effects of this compound are strongly correlated with the expression levels of TRIM21, suggesting that TRIM21 could serve as a biomarker for sensitivity to the drug.

Signaling Pathway of Molecular Glue Action

The diagram below depicts the molecular glue mechanism of this compound.

Caption: this compound as a molecular glue targeting nucleoporins.

Apoptotic Induction

This compound is a potent inducer of apoptosis in various cancer cell lines, including those resistant to conventional chemotherapeutic agents. This apoptotic effect is a key contributor to its anti-tumor activity.

In B-cell chronic lymphocytic leukemia (B-CLL) cells, this compound induces apoptosis through the intrinsic pathway, characterized by:

-

Loss of mitochondrial membrane potential (ΔΨm).

-

Proapoptotic conformational changes of Bax and Bak.

-

Reduction in Mcl-1 levels.

-

Activation of caspases 9 and 3.

Importantly, the general caspase inhibitor Z-VAD-fmk did not prevent this compound-induced cell death in B-CLL cells, suggesting a caspase-independent cell death mechanism may also be involved.

Preclinical and Clinical Findings

This compound has demonstrated broad-spectrum antitumor activity in preclinical models, showing efficacy in human tumor xenografts of diverse histological origins, including colon, breast, ovarian, pancreatic, and lung carcinomas. Curative activity was observed with both parenteral and oral administration.

Phase I clinical trials have been conducted to evaluate the safety, tolerability, pharmacokinetics, and pharmacodynamics of this compound in patients with advanced solid tumors and leukemias.

Summary of Phase I Clinical Trial Data

| Parameter | Value | Reference |

| Dosing & Administration | ||

| Weekly 1-hour IV infusion | 28-220 mg/m² | |

| Single 1-hour IV infusion every 21 days | 36-225 mg/m² | |

| Weekly 24-hour continuous IV infusion | Starting at 56 mg/m² | |

| In combination with paclitaxel and carboplatin | Up to 160 mg/m² | |

| Pharmacokinetics | ||

| Half-life (t½) | ~1.55 - 2.63 hours | |

| Total Body Clearance | ~21.8 - 26.15 L/h/m² | |

| Volume of Distribution (Vd) | ~31.5 - 39.51 L/m² | |

| Dose-Limiting Toxicities | Neutropenia, transaminitis, nausea, vomiting, diarrhea, dehydration. | |

| Pharmacodynamic Effect | Substantial but transient inhibition of farnesyltransferase activity in peripheral blood mononuclear cells (PBMCs). |

Experimental Protocols

Farnesyltransferase Inhibition Assay in PBMCs

This assay is a key pharmacodynamic marker to assess the biological activity of this compound in clinical trials.

Objective: To measure the inhibition of farnesyltransferase activity in peripheral blood mononuclear cells (PBMCs) from patients treated with this compound.

Methodology:

-

PBMC Isolation: Collect venous blood samples at baseline and various time points post-infusion. Isolate PBMCs using Ficoll-Paque density gradient centrifugation.

-

Cell Lysis: Lyse the isolated PBMCs to prepare cell extracts containing farnesyltransferase.

-

Farnesyltransferase Activity Assay:

-

Incubate cell lysates with a farnesyl pyrophosphate (FPP) substrate and a farnesyl acceptor substrate (e.g., H-Ras or K-Ras).

-

One of the substrates is typically radiolabeled (e.g., [³H]FPP).

-

The reaction measures the incorporation of the farnesyl group onto the acceptor protein.

-

-

Quantification: Quantify the amount of radiolabeled farnesylated protein, typically by scintillation counting after separation of the protein from the unincorporated substrate.

-

Data Analysis: Express the farnesyltransferase activity at each time point as a percentage of the baseline activity.

Western Blot for HDJ-2 Farnesylation

Objective: To qualitatively assess the inhibition of protein farnesylation in cells by observing the processing of the chaperone protein HDJ-2.

Methodology:

-

Cell Treatment and Lysis: Treat cells with this compound for the desired time. Lyse the cells to extract total protein.

-

Protein Quantification: Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).

-

SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). Unfarnesylated HDJ-2 migrates slower than its farnesylated counterpart.

-

Western Blotting: Transfer the separated proteins to a nitrocellulose or PVDF membrane.

-

Immunodetection:

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific for HDJ-2.

-

Wash and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

-

Visualization: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system. The appearance of a slower-migrating band or a shift in the band pattern indicates the accumulation of unfarnesylated HDJ-2, confirming farnesyltransferase inhibition.

Conclusion

The mechanism of action of this compound is more intricate than initially understood. While its potent inhibition of farnesyltransferase remains a cornerstone of its anti-tumor activity, the recent discovery of its function as a molecular glue that induces the degradation of nucleoporins via TRIM21 provides a significant new dimension. This dual mechanism likely contributes to its broad-spectrum efficacy and its ability to induce apoptosis in a variety of cancer cell types. Further research into the interplay between these two mechanisms will be crucial for optimizing the clinical application of this compound and for the development of next-generation therapies. This technical guide provides a comprehensive overview of the current understanding of this compound's mechanism of action, serving as a valuable resource for ongoing and future research in oncology and drug development.

References

BMS-214662: A Technical Guide to a Potent Farnesyltransferase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

BMS-214662 is a potent, non-peptidomimetic, small molecule inhibitor of the enzyme farnesyltransferase (FTase).[1] Developed by Bristol-Myers Squibb, this nonsedating benzodiazepine derivative has demonstrated broad-spectrum cytotoxic activity against various human tumor cell lines in preclinical studies and has undergone evaluation in several Phase I and II clinical trials for the treatment of advanced solid tumors and hematological malignancies.[2][3] This technical guide provides an in-depth overview of this compound, focusing on its core mechanism of action, impact on critical signaling pathways, summary of its efficacy from clinical trials, and detailed experimental protocols for its evaluation.

This compound's primary mechanism of action is the inhibition of farnesyltransferase, an enzyme responsible for the post-translational modification of numerous proteins, most notably those in the Ras superfamily of small GTPases.[4] By preventing the farnesylation of Ras proteins, this compound effectively blocks their localization to the cell membrane, a prerequisite for their activation and downstream signaling functions that are critical for cell proliferation, survival, and differentiation.[4]

Chemical Properties

This compound is chemically described as (3R)-3-benzyl-1-(1H-imidazol-5-ylmethyl)-4-thiophen-2-ylsulfonyl-3,5-dihydro-2H-1,4-benzodiazepine-7-carbonitrile.

| Property | Value |

| Molecular Formula | C25H23N5O2S2 |

| Molecular Weight | 489.6 g/mol |

| CAS Number | 195987-41-8 |

| Appearance | Solid |

| Solubility | Soluble in DMSO |

Mechanism of Action: Farnesyltransferase Inhibition

Farnesyltransferase catalyzes the attachment of a 15-carbon farnesyl pyrophosphate (FPP) isoprenoid group to a cysteine residue located in a C-terminal "CAAX" box motif of target proteins. This process, known as farnesylation, is a crucial step in the post-translational modification of many cellular proteins, including the Ras family of small GTPases (H-Ras, K-Ras, N-Ras).

This compound acts as a competitive inhibitor of farnesyltransferase, preventing the farnesylation of its protein substrates. The inhibition of Ras farnesylation is a key therapeutic target, as oncogenic mutations in Ras are found in a significant percentage of human cancers, leading to constitutively active Ras signaling and uncontrolled cell growth. By blocking Ras localization to the plasma membrane, this compound abrogates its ability to activate downstream effector pathways.

References

- 1. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]

- 2. Soft Agar Colony Formation Assay as a Hallmark of Carcinogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The MEK/ERK Network as a Therapeutic Target in Human Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Assessment of PI3K/mTOR/AKT Pathway Elements to Serve as Biomarkers and Therapeutic Targets in Penile Cancer - PMC [pmc.ncbi.nlm.nih.gov]

BMS-214662 as a TRIM21 Molecular Glue: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Targeted protein degradation has emerged as a powerful therapeutic modality, offering the potential to address disease targets previously considered "undruggable." Molecular glues are small molecules that induce interactions between an E3 ubiquitin ligase and a target protein, leading to the target's ubiquitination and subsequent degradation by the proteasome. This technical guide provides an in-depth overview of BMS-214662, a compound identified as a molecular glue that co-opts the E3 ligase TRIM21 to induce the degradation of nucleoporins.

Initially developed as a farnesyl transferase inhibitor, this compound's potent cytotoxic effects are now understood to be primarily driven by its novel function as a TRIM21-dependent degrader.[1][2][3] This document details the mechanism of action, summarizes key quantitative data, outlines experimental protocols used to characterize this molecule, and provides visualizations of the critical pathways and workflows.

Mechanism of Action

This compound functions as a molecular glue, inducing a novel protein-protein interaction between the E3 ubiquitin ligase TRIM21 and the nucleoporin NUP98.[3] This induced proximity leads to the TRIM21-mediated polyubiquitination of NUP98 and other associated nucleoporins, marking them for degradation by the 26S proteasome. The degradation of these essential components of the nuclear pore complex disrupts nucleocytoplasmic transport, ultimately leading to cell death.[2] The cytotoxic activity of this compound is directly dependent on the presence and catalytic activity of TRIM21.

Figure 1: Mechanism of Action of this compound as a TRIM21 Molecular Glue.

Quantitative Data

The efficacy of this compound has been quantified through various cellular assays, primarily focusing on its cytotoxic effects and the dependency of this cytotoxicity on TRIM21 expression.

Table 1: Cytotoxicity of this compound in Cancer Cell Lines

| Cell Line | Genotype | EC50 (nM) | Fold Change in EC50 (KO/WT) |

| Jurkat | Wild-Type | ~100 - 500 | >100-fold |

| Jurkat | TRIM21 KO | >50,000 | |

| OCI-AML-3 | Wild-Type | ~100 - 500 | >100-fold |

| OCI-AML-3 | TRIM21 KO | >50,000 | |

| C33A | Parental (TRIM21-null) | >10,000 | N/A |

| C33A | TRIM21 Overexpression | ~500 - 1000 | N/A |

Note: EC50 values are approximated from graphical data presented in the source literature.

Table 2: Nucleoporin Degradation Profile

Quantitative proteomic analyses have identified several nucleoporins that are degraded upon treatment with this compound in a TRIM21-dependent manner. While specific DC50 (half-maximal degradation concentration) and Dmax (maximum degradation) values for this compound are not explicitly reported in the primary literature, the following proteins were identified as significantly depleted.

| Degraded Protein | Cell Line | Treatment Conditions | Key Finding |

| NUP98 | OCI-AML-3 | 4 hours | Strongly degraded |

| NUP88 | OCI-AML-3 | 4 hours | Strongly degraded |

| Other Nucleoporins | OCI-AML-3 | 4 hours | A wide range of nucleoporins are degraded |

Note: Degradation is confirmed to be TRIM21-dependent, as no significant degradation was observed in TRIM21 KO cells.

Table 3: Target Engagement

Direct binding of this compound to TRIM21 has been confirmed using the Cellular Thermal Shift Assay (CETSA). A quantitative dissociation constant (Kd) has not been reported in the literature.

| Assay | Target | Result |

| CETSA | TRIM21 | Stabilization of TRIM21, indicating direct binding. |

Experimental Protocols

The following are detailed methodologies for the key experiments used to characterize this compound as a TRIM21 molecular glue.

Cell Viability Assay (CellTiter-Glo®)

This assay determines the number of viable cells in culture based on quantitation of the ATP present, which signals the presence of metabolically active cells.

Figure 2: Experimental Workflow for Cell Viability Assays.

Methodology:

-

Cell Seeding: Seed cells (e.g., Jurkat, OCI-AML-3) in opaque-walled 96-well plates at a density of 5,000-10,000 cells per well and allow them to acclimate.

-

Compound Addition: Treat cells with a range of concentrations of this compound (typically a 10-point serial dilution). Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plates for 24 to 72 hours at 37°C in a humidified incubator with 5% CO2.

-

Reagent Addition: Equilibrate the plates and the CellTiter-Glo® reagent to room temperature. Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well.

-

Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Data Recording: Measure luminescence using a plate-reading luminometer.

-

Analysis: Normalize the data to the vehicle-treated controls and plot the results as a dose-response curve to determine the EC50 value.

CRISPR/Cas9-Mediated TRIM21 Knockout

To validate the on-target effect of this compound, TRIM21 is genetically ablated using CRISPR/Cas9 technology.

Methodology:

-

Guide RNA Design: Design and clone single guide RNAs (sgRNAs) targeting a conserved exon of the TRIM21 gene into a Cas9-expressing vector.

-

Transduction/Transfection: Introduce the sgRNA/Cas9 construct into the target cells (e.g., Jurkat, OCI-AML-3) via lentiviral transduction or electroporation.

-

Single-Cell Cloning: Select transduced/transfected cells and perform single-cell sorting into 96-well plates to generate clonal populations.

-

Knockout Validation: Expand the clones and validate the knockout of TRIM21 at the protein level using Western blotting.

-

Phenotypic Analysis: Use the validated TRIM21 KO clones and wild-type parental cells in cell viability assays with this compound to confirm TRIM21-dependent cytotoxicity.

Quantitative Proteomics for Degradation Analysis

Unbiased, label-free quantitative mass spectrometry is used to identify the proteins degraded upon this compound treatment.

Figure 3: Workflow for Quantitative Proteomics.

Methodology:

-

Cell Treatment: Treat both wild-type and TRIM21 KO cells with this compound (e.g., 1 µM) or vehicle (DMSO) for a specified time (e.g., 4 hours).

-

Lysis and Protein Digestion: Harvest and lyse the cells. Quantify protein concentration, and digest the proteins into peptides using an enzyme such as trypsin.

-

LC-MS/MS: Analyze the resulting peptide mixtures using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Data Analysis: Process the raw mass spectrometry data using a suitable software suite (e.g., MaxQuant). Perform protein identification by searching against a human protein database.

-

Quantitative Analysis: Use a label-free quantification algorithm to determine the relative abundance of proteins across all samples. Compare the proteomes of this compound-treated versus vehicle-treated cells in both WT and TRIM21 KO backgrounds to identify proteins that are specifically degraded in a TRIM21-dependent manner.

Cellular Thermal Shift Assay (CETSA)

CETSA is used to assess the direct binding of a compound to its target protein in a cellular context. Ligand binding stabilizes the target protein, resulting in a higher melting temperature.

Methodology:

-

Cell Treatment: Treat intact cells (e.g., HEK293T overexpressing tagged TRIM21) with this compound or vehicle control.

-

Heating: Aliquot the cell suspensions into PCR tubes and heat them to a range of different temperatures for a short duration (e.g., 3 minutes).

-

Lysis: Lyse the cells by freeze-thaw cycles.

-

Separation of Soluble Fraction: Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.

-

Analysis: Collect the supernatant containing the soluble protein fraction and analyze the amount of soluble TRIM21 at each temperature point by Western blotting.

-

Result Interpretation: A shift in the melting curve to higher temperatures in the presence of this compound indicates that the compound binds to and stabilizes TRIM21.

Conclusion and Future Directions

This compound is a potent cytotoxic agent that functions as a molecular glue, redirecting the E3 ligase TRIM21 to degrade nucleoporins. This mechanism of action highlights a novel therapeutic vulnerability and provides a valuable chemical tool for studying the biology of the nuclear pore complex. The strong correlation between TRIM21 expression and sensitivity to this compound suggests a potential patient stratification strategy for its clinical re-evaluation in TRIM21-high cancers.

Future research should focus on obtaining quantitative degradation parameters (DC50, Dmax) and determining the binding affinity (Kd) of this compound for TRIM21 to better understand its structure-activity relationship. Furthermore, solving the co-crystal structure of the this compound-TRIM21-NUP98 ternary complex would provide invaluable insights for the rational design of next-generation TRIM21-based degraders and heterobifunctional molecules like TRIMTACs (TRIM-targeting chimeras). These efforts will pave the way for the development of more potent and selective therapeutics targeting a wide range of disease-relevant proteins.

References

An In-depth Technical Guide to the BMS-214662-Induced Apoptosis Pathway

For Researchers, Scientists, and Drug Development Professionals

Introduction

BMS-214662 is a potent, non-peptidomimetic farnesyltransferase inhibitor (FTI) that has demonstrated significant pro-apoptotic activity in a variety of cancer cell lines.[1] While initially developed to inhibit the post-translational modification of Ras proteins, its mechanism of inducing apoptosis is multifaceted and extends beyond simple Ras inhibition. This technical guide provides a comprehensive overview of the core apoptotic pathways triggered by this compound, presenting key quantitative data, detailed experimental protocols, and visual representations of the signaling cascades involved. Recent research has also uncovered a novel mechanism of action involving the E3 ubiquitin ligase TRIM21, which is also detailed herein.

Core Apoptotic Pathway: Intrinsic Mitochondrial Route

The primary mechanism by which this compound induces apoptosis is through the intrinsic or mitochondrial pathway. This cascade of events is initiated within the cell and converges on the mitochondria to release pro-apoptotic factors. The key steps are outlined below.

Upregulation of PUMA and Downregulation of Mcl-1

Treatment with this compound leads to a significant increase in the expression of the BH3-only protein p53 upregulated modulator of apoptosis (PUMA).[2] PUMA acts as a critical initiator of apoptosis by neutralizing anti-apoptotic Bcl-2 family members. Concurrently, this compound induces a reduction in the levels of the anti-apoptotic protein Myeloid Cell Leukemia 1 (Mcl-1).[2] This dual action of increasing a pro-apoptotic sensitizer and decreasing a key survival protein shifts the cellular balance towards apoptosis.

Activation of Bax and Bak

The upregulation of PUMA and downregulation of Mcl-1 leads to the activation of the pro-apoptotic effector proteins Bax and Bak.[2] In their inactive state, Bax and Bak are monomeric and localized in the cytosol or loosely attached to the mitochondrial outer membrane. Upon activation, they undergo a conformational change, exposing their BH3 domain, which facilitates their oligomerization and insertion into the mitochondrial outer membrane.[2]

Mitochondrial Outer Membrane Permeabilization (MOMP) and Cytochrome c Release

The oligomerized Bax and Bak form pores in the mitochondrial outer membrane, leading to its permeabilization (MOMP). This allows for the release of pro-apoptotic factors from the mitochondrial intermembrane space into the cytosol, most notably cytochrome c.

Apoptosome Formation and Caspase Activation

Once in the cytosol, cytochrome c binds to Apoptotic protease-activating factor 1 (Apaf-1), triggering its oligomerization to form the apoptosome. The apoptosome then recruits and activates pro-caspase-9. Activated caspase-9, in turn, cleaves and activates effector caspases, primarily caspase-3 and caspase-7. Studies have also shown activation of caspases-2, -6, and -8 following this compound treatment.

Execution of Apoptosis

The activated effector caspases orchestrate the dismantling of the cell by cleaving a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis, such as DNA fragmentation, membrane blebbing, and formation of apoptotic bodies.

Novel Mechanism: TRIM21-Mediated Degradation of Nucleoporins

Recent studies have unveiled a novel, farnesyltransferase-independent mechanism of this compound-induced cell death. This compound can act as a "molecular glue," inducing a novel interaction between the E3 ubiquitin ligase TRIM21 and nucleoporins (NUPs). This leads to the ubiquitination and subsequent proteasomal degradation of multiple nucleoporins, including NUP88 and NUP98. The degradation of these essential components of the nuclear pore complex disrupts nuclear export, leading to cell death. This mechanism is particularly relevant in cancer cells with high TRIM21 expression.

Data Presentation

Table 1: IC50 Values of this compound in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 Value | Reference |

| HCT-116 | Colon Carcinoma | Not explicitly stated, but potent inhibition in soft agar growth assays | |

| A2780 | Ovarian Carcinoma | Not explicitly stated, but potent inhibition in soft agar growth assays | |

| Jurkat | T-cell Leukemia | EC50 >100-fold increased in TRIM21 KO cells | |

| OCI-AML-3 | Acute Myeloid Leukemia | EC50 ~100 nM in WT, >100-fold increase in TRIM21 KO | |

| B-CLL cells | B-cell Chronic Lymphocytic Leukemia | Apoptosis induced at <1 µM |

Table 2: Quantitative Effects of this compound on Apoptotic Proteins

| Cell Line | Protein | Effect | Concentration | Time | Reference |

| Myeloma cells | PUMA | Increased levels | Not specified | Not specified | |

| Myeloma cells | Mcl-1 | Reduced levels | Not specified | Not specified | |

| B-CLL cells | Mcl-1 | Reduced levels | 0.25 µM | 20 h | |

| B-CLL cells | Caspase-9 | Activation | 0.25 µM | 20 h | |

| B-CLL cells | Caspase-3 | Activation (appearance of 17 kDa fragment) | 0.25 µM | 20 h | |

| Myeloma cells | Caspase-9 | Activation | Not specified | Not specified | |

| Myeloma cells | Caspase-3 | Activation (appearance of 17 kDa fragment) | Not specified | Not specified | |

| Myeloma cells | Caspase-8 | Activation | Not specified | Not specified | |

| Myeloma cells | Caspase-2 | Activation | Not specified | Not specified |

Table 3: Clinical Trial Data for this compound

| Trial Phase | Cancer Type | Dosing Schedule | Maximum Tolerated Dose (MTD) / Recommended Phase II Dose (RP2D) | Key Findings | Reference |

| Phase I | Advanced Solid Tumors | 1-hour IV infusion every 21 days | RP2D: 200 mg/m² | Reversible transaminitis, nausea, vomiting were common side effects. Pronounced but transient inhibition of farnesyltransferase activity. | |

| Phase I | Advanced Solid Tumors (in combination with Cisplatin) | 1-hour IV infusion with Cisplatin every 21 days | 200 mg/m² | Combination was well-tolerated. Disease stabilization observed in 15 patients. | |

| Phase I | Acute Leukemias and High-Risk Myelodysplastic Syndromes | 1-hour IV bolus weekly | MTD: 118 mg/m² | Evidence of antileukemia activity in 5 patients. | |

| Phase I | Advanced Solid Tumors | Weekly 24-hour continuous IV infusion | Dose escalated to 300 mg/m² | Permitted greater dose intensity compared to 1-hour infusion. | |

| Phase I | Advanced Solid Tumors (in combination with Paclitaxel and Carboplatin) | 1-hour IV infusion with Paclitaxel and Carboplatin every 21 days | 160 mg/m² | Combination was well-tolerated with broad activity in solid tumors. | |

| Phase I | Solid Tumors | Weekly 1-hour infusion for 4 of 6 weeks | Dose escalated to 220 mg/m² | Well-tolerated with evidence of pharmacodynamic effect. |

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of this compound on cancer cells.

Materials:

-

96-well plates

-

Cancer cell lines of interest

-

Complete cell culture medium

-

This compound stock solution (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in complete culture medium.

-

Remove the medium from the wells and replace it with the medium containing different concentrations of this compound. Include a vehicle control (DMSO).

-

Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

-

After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

-

Carefully remove the medium containing MTT.

-

Add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Western Blot Analysis for Apoptotic Proteins

This protocol is used to detect changes in the expression levels of key apoptotic proteins following this compound treatment.

Materials:

-

Cancer cell lines of interest

-

This compound

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

Transfer apparatus and membranes (e.g., PVDF or nitrocellulose)

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies against PUMA, Mcl-1, Bax, Bak, cleaved caspase-9, cleaved caspase-3, and a loading control (e.g., β-actin or GAPDH)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Treat cells with this compound at the desired concentrations and time points.

-

Harvest the cells and lyse them in ice-cold lysis buffer.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Apply the ECL substrate and visualize the protein bands using an imaging system.

-

Quantify the band intensities using densitometry software and normalize to the loading control.

Caspase Activity Assay (Caspase-Glo® 3/7 Assay)

This luminescent assay measures the activity of the key executioner caspases, caspase-3 and -7.

Materials:

-

White-walled 96-well plates

-

Cancer cell lines of interest

-

This compound

-

Caspase-Glo® 3/7 Reagent

-

Luminometer

Procedure:

-

Seed cells in a white-walled 96-well plate and treat them with this compound as described for the MTT assay.

-

After the treatment period, allow the plate to equilibrate to room temperature.

-

Add a volume of Caspase-Glo® 3/7 Reagent equal to the volume of cell culture medium in each well.

-

Mix the contents of the wells by gentle shaking for 30 seconds to 2 minutes.

-

Incubate the plate at room temperature for 1-3 hours, protected from light.

-

Measure the luminescence of each sample using a luminometer.

-

The luminescent signal is proportional to the amount of caspase-3/7 activity.

Immunofluorescence for Bax/Bak Conformational Change

This protocol allows for the visualization of the activation of Bax and Bak within cells.

Materials:

-

Cells grown on coverslips or in chamber slides

-

This compound

-

Fixation buffer (e.g., 4% paraformaldehyde in PBS)

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

-

Blocking buffer (e.g., 5% BSA in PBS)

-

Primary antibodies specific for the active conformation of Bax and/or Bak

-

Fluorophore-conjugated secondary antibodies

-

Nuclear counterstain (e.g., DAPI)

-

Antifade mounting medium

-

Fluorescence microscope

Procedure:

-

Treat cells with this compound to induce apoptosis.

-

Fix the cells with fixation buffer for 15 minutes at room temperature.

-

Wash the cells with PBS.

-

Permeabilize the cells with permeabilization buffer for 10 minutes.

-

Wash the cells with PBS.

-

Block non-specific antibody binding with blocking buffer for 1 hour.

-

Incubate the cells with the primary antibody against active Bax or Bak overnight at 4°C.

-

Wash the cells with PBS.

-

Incubate the cells with the appropriate fluorophore-conjugated secondary antibody for 1 hour at room temperature, protected from light.

-

Wash the cells with PBS.

-

Counterstain the nuclei with DAPI.

-

Mount the coverslips onto microscope slides using antifade mounting medium.

-

Visualize the staining using a fluorescence microscope. Activated Bax/Bak will typically show a punctate mitochondrial staining pattern.

Mandatory Visualizations

Caption: Intrinsic apoptosis pathway induced by this compound.

References

- 1. Bak regulates mitochondrial morphology and pathology during apoptosis by interacting with mitofusins - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Farnesyltransferase inhibitor this compound induces apoptosis in myeloma cells through PUMA up-regulation, Bax and Bak activation, and Mcl-1 elimination - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling a Novel Mechanism of Action for BMS-214662: A Technical Guide to TRIM21-Mediated Nucleoporin Degradation

For Immediate Release

This technical guide provides an in-depth analysis of the newly discovered mechanism of action for the investigational drug BMS-214662. Initially developed as a farnesyltransferase inhibitor, recent groundbreaking research has redefined this compound as a potent molecular glue that induces the degradation of essential cellular gatekeepers known as nucleoporins. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the underlying molecular pathways, experimental validation, and quantitative data supporting this novel function.

Executive Summary

This compound, a compound with a history in clinical trials as a farnesyltransferase inhibitor (FTI), has been repurposed by a novel discovery identifying it as a molecular glue degrader.[1][2] This new mechanism operates independently of its FTI activity and is significantly more potent in inducing cell death in specific contexts. This compound facilitates a novel interaction between the E3 ubiquitin ligase TRIM21 and the nucleoporin NUP98.[2][3][4] This induced proximity results in the ubiquitination and subsequent proteasomal degradation of multiple nucleoporin proteins, leading to the collapse of the nuclear pore complex, inhibition of nuclear export, and ultimately, apoptosis. The cytotoxicity of this compound is strongly correlated with the expression levels of TRIM21, suggesting a potential biomarker for patient stratification in future clinical investigations. This guide will dissect the molecular intricacies of this mechanism, present the supporting data, and provide detailed experimental protocols for replication and further study.

The Dual Mechanisms of this compound

Classical Mechanism: Farnesyltransferase Inhibition

This compound is a benzodiazepine derivative that potently inhibits farnesyltransferase, an enzyme crucial for the post-translational modification of various proteins, including the Ras family of oncoproteins. Farnesylation is the attachment of a farnesyl pyrophosphate group to a cysteine residue within a C-terminal "CAAX" box motif. This modification is essential for the proper membrane localization and function of proteins like Ras. By inhibiting farnesyltransferase, this compound was designed to disrupt Ras signaling, which is frequently hyperactivated in cancer.

Novel Mechanism: Molecular Glue-Mediated Nucleoporin Degradation

Recent phenotypic screening has unveiled a previously unknown and highly potent cytotoxic mechanism of this compound. It functions as a "molecular glue," a small molecule that induces an interaction between two proteins that do not normally associate. In this case, this compound directly binds to the E3 ubiquitin ligase TRIM21, inducing a conformational change that allows it to recognize and bind to the autoproteolysis domain of the nucleoporin NUP98. This ternary complex formation (TRIM21-BMS-214662-NUP98) triggers the ubiquitination of NUP98 and other accessible nucleoporins within the nuclear pore complex. The polyubiquitinated nucleoporins are then targeted for degradation by the 26S proteasome. This leads to a catastrophic failure of nucleocytoplasmic transport and initiates apoptosis.

Key Molecular Players

-

This compound: A synthetic, non-sedating benzodiazepine derivative.

-

TRIM21 (Tripartite Motif-Containing Protein 21): An E3 ubiquitin ligase that plays a role in innate immunity by recognizing and targeting antibody-coated pathogens for degradation. Its ligase activity is harnessed by this compound to degrade nucleoporins.

-

Nucleoporins (NUPs): A family of proteins that are the building blocks of the nuclear pore complex (NPC), a large structure that spans the nuclear envelope and regulates the transport of molecules between the nucleus and the cytoplasm.

-

NUP98: A specific nucleoporin that acts as the primary recruitment point for the TRIM21-BMS-214662 complex.

Quantitative Data

Farnesyltransferase Inhibition

| Target Protein | IC50 (nM) |

| H-Ras | 1.3 |

| K-Ras | 8.4 |

Cytotoxicity and Nucleoporin Degradation

| Cell Line | TRIM21 Expression | This compound EC50 | Key Degraded Nucleoporins (at 1 µM this compound for 4h) |

| OCI-AML-3 | High | ~100-fold increase in EC50 in TRIM21 KO | NUP88, NUP98, NUP214 |

| Jurkat | High | >100-fold increase in EC50 in TRIM21 KO | Not specified |

Note: Specific percentage degradation values require access to the raw proteomics data from the source publication. The provided information is based on the described effects in the bioRxiv preprint.

Signaling Pathways and Experimental Workflows

Molecular Glue Mechanism of this compound

Caption: this compound acts as a molecular glue to induce the formation of a ternary complex between TRIM21 and NUP98, leading to poly-ubiquitination and proteasomal degradation of nucleoporins, ultimately causing apoptosis.

Experimental Workflow for Mechanism Validation

Caption: A logical workflow of the key experiments that elucidated the molecular glue mechanism of this compound, from initial screening to target validation.

Experimental Protocols

Cell Viability Assay

-

Cell Seeding: Seed cells (e.g., OCI-AML-3 wild-type and TRIM21 KO) in 96-well plates at a density of 1 x 10^4 cells/well and allow them to adhere overnight.

-

Compound Treatment: Prepare a serial dilution of this compound in culture medium. Add the diluted compound to the cells and incubate for 24-72 hours.

-

Viability Assessment: Add a viability reagent (e.g., CellTiter-Glo®) to each well according to the manufacturer's instructions.

-

Data Acquisition: Measure luminescence using a plate reader.

-

Analysis: Normalize the data to vehicle-treated controls and plot the dose-response curve to calculate the EC50 value using appropriate software (e.g., GraphPad Prism).

CRISPR/Cas9-Mediated TRIM21 Knockout

-

gRNA Design: Design and clone a single guide RNA (sgRNA) targeting an early exon of the TRIM21 gene into a suitable Cas9 expression vector (e.g., lentiCRISPRv2).

-

Lentivirus Production: Co-transfect HEK293T cells with the gRNA/Cas9 plasmid and lentiviral packaging plasmids.

-

Transduction: Transduce the target cell line (e.g., Jurkat, OCI-AML-3) with the harvested lentivirus.

-

Selection: Select for transduced cells using an appropriate antibiotic (e.g., puromycin).

-

Validation: Expand single-cell clones and validate the knockout of TRIM21 by Western blotting and Sanger sequencing of the targeted genomic locus.

Quantitative Proteomics (Label-Free Quantification)

-

Cell Culture and Treatment: Culture wild-type and TRIM21 KO OCI-AML-3 cells. Treat the cells with 1 µM this compound or vehicle (DMSO) for 4 hours.

-

Cell Lysis and Protein Digestion: Harvest and lyse the cells. Quantify protein concentration, then reduce, alkylate, and digest the proteins with trypsin.

-

LC-MS/MS Analysis: Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Data Analysis: Process the raw mass spectrometry data using a suitable software package (e.g., MaxQuant). Perform label-free quantification (LFQ) to determine the relative abundance of proteins across different conditions.

-

Interpretation: Generate volcano plots to visualize proteins that are significantly up- or downregulated. Identify nucleoporins that are specifically degraded in wild-type cells treated with this compound compared to TRIM21 KO cells.

Cellular Thermal Shift Assay (CETSA)

-

Cell Treatment: Treat intact cells with either this compound or vehicle.

-

Heating: Aliquot the cell suspension and heat the aliquots to a range of different temperatures for a defined period (e.g., 3 minutes).

-

Lysis and Centrifugation: Lyse the cells by freeze-thawing. Separate the soluble protein fraction from the precipitated protein by centrifugation.

-

Western Blotting: Analyze the soluble fractions by Western blotting using an antibody against TRIM21.

-

Analysis: The binding of this compound to TRIM21 will stabilize the protein, leading to less precipitation at higher temperatures. Plot the amount of soluble TRIM21 as a function of temperature to observe the thermal shift.

Implications for Drug Development and Future Research

The discovery of this compound's function as a molecular glue that degrades nucleoporins has profound implications:

-

Clinical Re-evaluation: The strong correlation between this compound's cytotoxicity and TRIM21 expression suggests that this compound could be re-evaluated in clinical trials for cancers with high TRIM21 levels.

-

New Avenues for Targeted Protein Degradation: This mechanism provides a new scaffold for the design of novel molecular glues and Proteolysis Targeting Chimeras (PROTACs) that leverage TRIM21 to degrade other disease-relevant proteins.

-

Understanding Cancer Biology: This discovery highlights the nuclear pore complex as a potential therapeutic vulnerability in cancer.

This technical guide provides a foundational understanding of the novel mechanism of this compound. Further research is warranted to fully elucidate the downstream consequences of nucleoporin degradation and to explore the full therapeutic potential of this re-discovered compound.

References

BMS-214662 in Ras-Mutant Cancer Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of BMS-214662, a potent farnesyltransferase inhibitor (FTI), and its application in the context of Ras-mutant cancer models. We will delve into its mechanism of action, summarize key quantitative data from preclinical and clinical studies, detail relevant experimental protocols, and visualize the critical signaling pathways involved.

Introduction: Targeting the "Undruggable" Ras

Mutations in the RAS family of proto-oncogenes (primarily KRAS, HRAS, and NRAS) are among the most common drivers of human cancers, found in approximately 30% of all malignancies.[1] These mutations lock Ras proteins in a constitutively active, GTP-bound state, leading to uncontrolled downstream signaling that promotes cell proliferation, survival, and differentiation.[2] For decades, direct inhibition of mutant Ras was considered unfeasible. This led to alternative strategies, including the inhibition of essential post-translational modifications required for Ras function.

One such critical modification is farnesylation, a type of prenylation where a 15-carbon farnesyl lipid group is attached to the C-terminal cysteine of the Ras protein.[3] This process is catalyzed by the enzyme farnesyltransferase (FTase) and is essential for anchoring Ras to the plasma membrane, a prerequisite for its signaling activity.[4] this compound was developed as a potent and selective inhibitor of FTase, designed to disrupt Ras localization and function, thereby exerting anti-tumor effects.[5]

Core Mechanism of Action

This compound is a nonpeptidomimetic, competitive inhibitor of FTase. Its primary mechanism involves blocking the farnesylation of a class of proteins that possess a C-terminal "CAAX box" motif, with Ras being the most prominent target in oncology.

2.1 Inhibition of Ras Farnesylation

By preventing the transfer of the farnesyl group to Ras, this compound ensures that Ras remains in the cytosol, unable to localize to the cell membrane where it would normally be activated and engage with downstream effectors. This effectively shuts down the oncogenic signaling cascades driven by mutant Ras.

References

- 1. benthamdirect.com [benthamdirect.com]

- 2. Recent Developments in Targeting RAS Downstream Effectors for RAS-Driven Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. New tricks for human farnesyltransferase inhibitor: cancer and beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Farnesyltransferase inhibitor - Wikipedia [en.wikipedia.org]

- 5. medchemexpress.com [medchemexpress.com]

Preclinical Profile of BMS-214662: A Farnesyltransferase Inhibitor with Potent Antitumor Activity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preclinical studies of BMS-214662, a potent and selective inhibitor of farnesyltransferase (FTI). This compound has demonstrated significant antitumor activity in a variety of preclinical models, primarily through the induction of apoptosis. This document summarizes key quantitative data, details experimental methodologies, and visualizes the underlying mechanisms and workflows.

Core Mechanism of Action

This compound is a non-sedating benzodiazepine derivative that potently inhibits the farnesylation of proteins, including the Ras family of small GTPases (H-Ras and K-Ras)[1][2]. Farnesylation is a critical post-translational modification that enables the proper subcellular localization and function of these proteins, which are key components of signaling pathways that regulate cell growth, proliferation, and survival. By inhibiting farnesyltransferase, this compound disrupts these signaling cascades, leading to cell cycle arrest and apoptosis in susceptible cancer cells[3][4]. Recent studies have also identified a novel mechanism of action for this compound as a molecular glue that induces the degradation of nucleoporins via the E3 ubiquitin ligase TRIM21, leading to inhibition of nuclear export and cell death[5].

Quantitative In Vitro Data

The following tables summarize the in vitro potency and cytotoxic activity of this compound across various assays and cell lines.

Table 1: Farnesyltransferase Inhibition

| Substrate | IC₅₀ (nM) | IC₉₀ (nM) |

| H-Ras | 1.3 | 18 |

| K-Ras | 8.4 | - |

Table 2: Inhibition of Geranylgeranylation

| Substrate | IC₅₀ (µM) |

| Ras-CVLL | 1.3 |

| K-Ras | 2.3 |

Note: The higher IC₅₀ values for geranylgeranylation indicate over 1000-fold selectivity for farnesyltransferase.

Table 3: Cytotoxic Activity in Tumor Cell Lines (Soft Agar Growth Assay)

| Cell Line | Histology |

| H-Ras-transformed rodent cells | Fibroblast |

| A2780 | Human ovarian carcinoma |

| HCT-116 | Human colon carcinoma |

Key Preclinical Experiments and Protocols

Farnesyltransferase Inhibition Assay

Objective: To determine the in vitro potency of this compound in inhibiting human farnesyltransferase (FT).

Methodology:

-

Human farnesyltransferase was assayed using either H-Ras or K-Ras as the farnesyl acceptor substrates.

-

The assay mixture contained the respective Ras protein, [³H]farnesyl pyrophosphate, and the enzyme in a suitable buffer system.

-

This compound was added at varying concentrations to determine its inhibitory effect.

-

The amount of [³H]farnesyl incorporated into the Ras protein was measured to calculate the enzyme activity.

-

IC₅₀ and IC₉₀ values were determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Soft Agar Growth Assay

Objective: To evaluate the effect of this compound on the anchorage-independent growth of tumor cells.

Methodology:

-

A base layer of agar in cell culture medium was prepared in culture dishes.

-

Tumor cells (e.g., H-Ras-transformed rodent cells, A2780, HCT-116) were suspended in a top layer of agar medium containing various concentrations of this compound.

-

The cultures were incubated for a period sufficient for colony formation (typically 1-2 weeks).

-

Colonies were stained and counted to assess the inhibitory effect of the compound on cell growth.

In Vivo Tumor Xenograft Studies

Objective: To assess the antitumor efficacy of this compound in animal models.

Methodology:

-

Athymic nude mice were implanted subcutaneously with human tumor xenografts (e.g., HCT-116, HT-29, MiaPaCa, Calu-1, EJ-1).

-

Once tumors reached a palpable size, mice were treated with this compound administered via various routes (e.g., intravenous, oral) and schedules.

-

Tumor growth was monitored over time by measuring tumor dimensions.

-

At the end of the study, tumors were excised for further analysis, such as determining tumor cell kill using an in vitro colony formation assay.

Apoptosis Induction Assays

Objective: To determine if the cytotoxic effects of this compound are mediated by apoptosis.

Methodology (Nucleosomal DNA ELISA):

-

HCT-116 human colon tumor cells were exposed to this compound for specified durations (e.g., 2 to 48 hours).

-

After treatment, cytoplasmic extracts were prepared from the cells.

-

A nucleosomal DNA ELISA assay was used to quantify the amount of histone-associated DNA fragments (nucleosomes) in the cytoplasm, which is a hallmark of apoptosis.

-

An increase in nucleosomal DNA in the cytoplasm of treated cells compared to control cells indicated the induction of apoptosis.

Signaling Pathways and Experimental Workflows

Farnesyltransferase Inhibition and Downstream Effects

The following diagram illustrates the primary mechanism of action of this compound.

Caption: Mechanism of this compound via farnesyltransferase inhibition.

General In Vivo Antitumor Activity Workflow

This diagram outlines the typical workflow for assessing the in vivo efficacy of this compound.

Caption: Workflow for in vivo tumor xenograft studies.

In Vivo Efficacy and Apoptosis Induction

This compound has demonstrated curative responses in mice bearing various human tumor xenografts, including colon (HCT-116, HT-29), pancreatic (MiaPaCa), lung (Calu-1), and bladder (EJ-1) carcinomas. The antitumor activity is not dependent on the presence of a mutant ras oncogene. A key finding from in vivo studies is the significant induction of apoptosis in tumor cells. In HCT-116 tumors from mice treated with this compound, the apoptotic index was increased 4- to 10-fold compared to untreated controls. The doses required to kill 90% of clonogenic tumor cells (LCK₉₀) were approximately 75 mg/kg for HCT-116 and 100 mg/kg for EJ-1 tumors.

Pharmacokinetics

Pharmacokinetic studies in patients have shown that this compound exhibits linear pharmacokinetics. It has a mean biological half-life of approximately 1.55 hours and is rapidly eliminated from systemic circulation. This rapid clearance has implications for dosing schedules in clinical settings, with studies exploring various infusion durations to optimize target engagement.

Summary

The preclinical data for this compound strongly support its potent antitumor activity, which is mediated through the inhibition of farnesyltransferase and the subsequent induction of apoptosis. Its efficacy across a broad range of tumor types, independent of Ras mutation status, highlights its potential as a therapeutic agent. The more recent discovery of its role as a molecular glue targeting TRIM21 opens new avenues for understanding its full mechanism of action and for the development of similar targeted therapies. Further clinical investigation is warranted to fully define its therapeutic utility.

References

- 1. Phase I clinical trial of the farnesyltransferase inhibitor this compound given as a 1-hour intravenous infusion in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. aacrjournals.org [aacrjournals.org]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Preclinical antitumor activity of this compound, a highly apoptotic and novel farnesyltransferase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. biorxiv.org [biorxiv.org]

The Farnesyltransferase Inhibitor BMS-214662: A Multi-faceted Approach to Remodeling the Tumor Microenvironment

A Technical Guide for Researchers and Drug Development Professionals

Abstract

BMS-214662, a potent and selective farnesyltransferase inhibitor (FTI), has demonstrated significant preclinical antitumor activity through the induction of apoptosis.[1] Initially developed to target Ras-dependent oncogenic signaling, recent discoveries have unveiled a novel mechanism of action for this compound as a molecular glue that induces the degradation of nucleoporin proteins via the E3 ubiquitin ligase TRIM21.[2][3] This dual mechanism of action suggests that this compound's impact extends beyond direct tumor cell cytotoxicity to modulate the complex tumor microenvironment (TME). This technical guide synthesizes the available preclinical and clinical data to provide a comprehensive overview of the known and potential effects of this compound on the TME, including its influence on immune cell function, angiogenesis, and the extracellular matrix.

Introduction: Beyond Farnesyltransferase Inhibition

The TME is a complex ecosystem of cancer cells, stromal cells, immune cells, extracellular matrix (ECM), and signaling molecules that collectively dictates tumor progression, metastasis, and response to therapy. While initially investigated for its role in inhibiting the farnesylation of Ras proteins, a critical step in their membrane localization and activation, the therapeutic potential of this compound is now understood to be more intricate.[1][4] The discovery of its function as a molecular glue targeting TRIM21 opens new avenues for understanding its pleiotropic effects within the TME. This guide will explore both the established and hypothesized effects of this compound on the key components of the TME.

Mechanism of Action of this compound

This compound exhibits a dual mechanism of action that contributes to its antitumor effects:

-

Farnesyltransferase Inhibition: this compound is a potent inhibitor of farnesyltransferase, an enzyme responsible for attaching a farnesyl group to the C-terminus of various proteins, including members of the Ras superfamily. This post-translational modification is crucial for the proper subcellular localization and function of these proteins. By inhibiting farnesyltransferase, this compound disrupts Ras signaling pathways, leading to cell cycle arrest and apoptosis in tumor cells.

-

Molecular Glue-Mediated Degradation of Nucleoporins: More recently, this compound has been identified as a molecular glue that induces a novel interaction between the E3 ubiquitin ligase TRIM21 and nucleoporin (NUP) proteins. This induced proximity leads to the ubiquitination and subsequent proteasomal degradation of NUPs, disrupting nuclear pore complex integrity and inhibiting nuclear export, ultimately culminating in cell death.

The following diagram illustrates the dual mechanisms of action of this compound.

Effects on the Tumor Immune Microenvironment

While direct studies on this compound's impact on the tumor immune landscape are limited, its mechanisms of action provide a strong basis for predicting its immunomodulatory effects.

Potential Modulation of T-cell Function via TRIM21

The novel molecular glue activity of this compound, targeting TRIM21, suggests a potential to modulate T-cell function within the TME. TRIM21 has been shown to play a context-dependent dual role in cancer progression and immune regulation.

-

PD-1 Regulation: TRIM21 can catalyze the K63-linked polyubiquitination of Programmed Cell Death-1 (PD-1), stabilizing it and thereby impairing the anti-tumor immunity of CD8+ T cells. By potentially altering TRIM21's substrate specificity or overall activity, this compound could indirectly influence PD-1 expression on T cells, a critical immune checkpoint.

-

Adenosine Pathway: TRIM21 mediates the degradation of CD73, an enzyme that produces immunosuppressive adenosine in the TME. By modulating TRIM21, this compound could impact adenosine levels, thereby influencing the function of cytotoxic T cells.

Indirect Effects through Farnesyltransferase Inhibition

Inhibition of farnesyltransferase can also indirectly shape the immune microenvironment. For instance, the Ras-MAPK pathway, which is inhibited by FTIs, is known to be involved in the production of various cytokines and chemokines that recruit and regulate immune cells.

The following diagram illustrates the potential immunomodulatory effects of this compound.

Effects on Tumor Angiogenesis

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. The anti-angiogenic potential of FTIs is primarily linked to the inhibition of Ras signaling in endothelial cells.

Inhibition of Pro-Angiogenic Factors

Oncogenic Ras can promote the expression and release of pro-angiogenic factors such as vascular endothelial growth factor A (VEGFA) and fibroblast growth factor 2 (FGF2). By inhibiting Ras farnesylation, this compound can potentially downregulate the production of these key angiogenic drivers.

Reduction of Tumor Hypoxia

Studies with other FTIs, such as L-744,832 and FTI-277, have demonstrated a reduction in tumor hypoxia. This effect may be attributed to the normalization of the tumor vasculature or a decrease in the oxygen consumption by tumor cells due to reduced proliferation. A reduction in hypoxia can have profound effects on the TME, including altering the function of immune cells and reducing the epithelial-to-mesenchymal transition (EMT).

The following table summarizes the potential effects of this compound on tumor angiogenesis.

| Component | Effect of this compound (Predicted) | Underlying Mechanism | Reference |

| Pro-angiogenic Factors (VEGFA, FGF2) | Decrease | Inhibition of Ras-mediated transcription | |

| Tumor Hypoxia | Decrease | Vasculature normalization, decreased oxygen consumption | |

| Endothelial Cell Motility | Decrease | Disruption of centrosome reorientation (as seen with other FTIs) |

Effects on the Extracellular Matrix

The ECM provides structural support to the tumor and also plays an active role in tumor progression and invasion. FTIs have been shown to influence ECM remodeling.

Downregulation of Matrix Metalloproteinases (MMPs)

MMPs are a family of enzymes that degrade ECM components, facilitating tumor cell invasion and metastasis. FTI treatment has been shown to reduce the expression of MMP-9 in tumors with activated H-Ras. By inhibiting Ras signaling, this compound may similarly decrease the production of MMPs, thereby impeding tumor invasion.

Impact on Collagen Expression

Some studies on FTIs have shown an effect on the expression of collagen type I. Alterations in collagen deposition and organization can significantly impact the physical properties of the TME and influence immune cell infiltration.

The following diagram outlines the experimental workflow to assess the effects of this compound on the TME.

Experimental Protocols

Detailed methodologies for key experiments cited or proposed are provided below.

Farnesyltransferase Inhibition Assay

-

Principle: To measure the in vitro inhibitory activity of this compound on farnesyltransferase.

-

Protocol:

-

Recombinant human farnesyltransferase is incubated with [³H]-farnesyl pyrophosphate and a biotinylated peptide substrate (e.g., biotin-KKSKTKCVIM).

-

The reaction is initiated by the addition of the enzyme and incubated at 37°C.

-

The reaction is stopped, and the mixture is transferred to a streptavidin-coated plate to capture the biotinylated peptide.

-

Unbound [³H]-farnesyl pyrophosphate is washed away.

-

The amount of incorporated radioactivity is measured by liquid scintillation counting.

-

IC₅₀ values are calculated from dose-response curves.

-

In Vivo Tumor Xenograft Studies

-

Principle: To evaluate the in vivo antitumor efficacy of this compound and to collect tumor tissue for TME analysis.

-

Protocol:

-

Human tumor cells (e.g., HCT-116, Calu-1) are subcutaneously implanted into immunodeficient mice.

-

Once tumors reach a palpable size, mice are randomized into vehicle control and this compound treatment groups.

-

This compound is administered via an appropriate route (e.g., oral gavage, intravenous injection) at a predetermined dose and schedule.

-

Tumor volume is measured regularly with calipers.

-

At the end of the study, tumors are excised, weighed, and processed for histological and molecular analysis (e.g., immunohistochemistry for immune cell markers, Western blotting for signaling proteins).

-

Immunohistochemistry (IHC) for TME Components

-

Principle: To visualize and quantify the presence and localization of specific cell types and proteins within the tumor tissue.

-

Protocol:

-

Formalin-fixed, paraffin-embedded tumor sections are deparaffinized and rehydrated.

-

Antigen retrieval is performed using heat and an appropriate buffer.

-

Sections are blocked to prevent non-specific antibody binding.

-

Primary antibodies against markers of interest (e.g., CD3 for T cells, CD31 for endothelial cells, F4/80 for macrophages, MMP-9) are applied and incubated.

-

A secondary antibody conjugated to an enzyme (e.g., HRP) is added.

-

A chromogenic substrate is applied to visualize the antibody binding.

-

Sections are counterstained, dehydrated, and mounted.

-

Images are captured using a microscope and quantified using image analysis software.

-

Quantitative Data Summary

The following tables summarize the available quantitative data for this compound.

Table 1: In Vitro Activity of this compound

| Parameter | Cell Line / Target | Value | Reference |

| FTase IC₅₀ | H-Ras | 1.3 nM | |

| FTase IC₅₀ | K-Ras | 8.4 nM | |

| Soft Agar Growth Inhibition (IC₅₀) | H-Ras transformed rodent cells | <0.15 µM | |

| Soft Agar Growth Inhibition (IC₅₀) | A2780 (ovarian) | <0.15 µM | |

| Soft Agar Growth Inhibition (IC₅₀) | HCT-116 (colon) | <0.15 µM |

Table 2: Clinical Pharmacokinetics of this compound (1-hour IV infusion)

| Parameter | Dose | Value (Mean ± SD) | Reference |

| Cmax | 200 mg/m² | 6.57 ± 2.94 µg/mL | |

| t₁/₂ | 200 mg/m² | 1.55 ± 0.27 h | |

| Total Body Clearance | 200 mg/m² | 21.8 ± 10.8 L/h/m² | |

| Vd at steady state | 200 mg/m² | 31.5 ± 12.9 L/m² |

Table 3: Clinical Pharmacodynamics of this compound (1-hour IV infusion)

| Parameter | Dose | Effect | Reference |

| FTase activity in PBMCs | 200 mg/m² | Nadir of 10.5 ± 6.4% of baseline at end of infusion | |

| FTase activity recovery | 200 mg/m² | Fully recovered within 24 hours |

Conclusion and Future Directions

This compound is a promising anticancer agent with a newly appreciated dual mechanism of action. While its direct cytotoxic effects are well-documented, its influence on the tumor microenvironment is an emerging area of investigation with significant therapeutic implications. The potential for this compound to modulate the immune landscape, inhibit angiogenesis, and remodel the extracellular matrix warrants further in-depth preclinical and clinical investigation. Future studies should focus on:

-

Comprehensive TME profiling: Utilizing multi-parameter flow cytometry, single-cell RNA sequencing, and spatial transcriptomics to dissect the changes in immune cell populations, cytokine networks, and stromal components in response to this compound.

-

Combination Therapies: Exploring the synergistic potential of this compound with immune checkpoint inhibitors, given its potential to modulate PD-1 and the adenosine pathway.

-

Biomarker Development: Identifying predictive biomarkers related to TRIM21 expression and TME characteristics to select patients most likely to respond to this compound therapy.

A deeper understanding of the multifaceted effects of this compound on the TME will be crucial for optimizing its clinical development and realizing its full therapeutic potential in the treatment of cancer.

References

Unraveling BMS-214662: A Dual-Mechanism Anticancer Agent

A Technical Guide on the Discovery, History, and Mechanisms of Action of a Promising Investigational Drug

For Researchers, Scientists, and Drug Development Professionals

Abstract

BMS-214662, a novel benzodiazepine derivative initially developed by Bristol-Myers Squibb, has emerged as a compound of significant interest in oncology research. Originally identified as a potent inhibitor of farnesyltransferase (FT), an enzyme crucial for the function of the Ras oncoprotein, its development revealed a broader and more complex mechanism of action. This technical guide provides an in-depth review of the discovery, historical development, and the dual mechanisms of action of this compound. It details its preclinical and clinical journey as a farnesyltransferase inhibitor (FTI) and explores the more recent discovery of its function as a molecular glue that induces the degradation of nucleoporins via the E3 ubiquitin ligase TRIM21. This document synthesizes key quantitative data, outlines detailed experimental protocols for its characterization, and provides visual representations of its signaling pathways and experimental workflows to serve as a comprehensive resource for researchers in the field of drug development.

Introduction: The Genesis of a Farnesyltransferase Inhibitor

The journey of this compound began in the pursuit of targeted cancer therapies aimed at the Ras signaling pathway, which is frequently mutated in human cancers. The proper function and membrane localization of Ras proteins are dependent on a post-translational modification called farnesylation, a process catalyzed by the enzyme farnesyltransferase (FT). By inhibiting FT, it was hypothesized that the oncogenic activity of Ras could be abrogated.

This compound was identified as a potent and selective, non-peptidomimetic inhibitor of FT.[1] Preclinical studies demonstrated its broad-spectrum cytotoxic activity against a variety of human tumor cell lines, including those of the colon, breast, lung, and pancreas.[2][3] Notably, its antitumor activity was observed in xenograft models irrespective of the Ras mutation status, suggesting that its effects were not solely dependent on the inhibition of Ras farnesylation and hinting at a more complex mechanism of action.[2][3]

Quantitative Data Summary

The following tables summarize the key quantitative data reported for this compound, encompassing its in vitro potency and clinical pharmacokinetic parameters.

Table 1: In Vitro Inhibitory Activity of this compound

| Target | Assay | IC50 (nM) | Reference |

| H-Ras Farnesylation | Enzyme Inhibition Assay | 1.3 | |

| K-Ras Farnesylation | Enzyme Inhibition Assay | 8.4 |

Table 2: Pharmacokinetic Parameters of this compound in Humans (Phase I Clinical Trial)

| Parameter | Value (at 200 mg/m² dose) | Unit | Reference |

| Maximum Plasma Concentration (Cmax) | 6.57 ± 2.94 | µg/mL | |

| Biological Half-life (t1/2) | 1.55 ± 0.27 | hours | |

| Total Body Clearance | 21.8 ± 10.8 | L/h/m² | |

| Apparent Volume of Distribution (Vss) | 31.5 ± 12.9 | L/m² |

Dual Mechanisms of Action

Initial research focused on the role of this compound as a farnesyltransferase inhibitor. However, its potent apoptotic effects, even in cell lines without Ras mutations, suggested other mechanisms were at play. Recent groundbreaking research has unveiled a second, distinct mechanism: this compound acts as a molecular glue, inducing the degradation of nucleoporins.

Farnesyltransferase Inhibition

The primary intended mechanism of this compound is the competitive inhibition of farnesyltransferase. This enzyme is responsible for attaching a 15-carbon farnesyl pyrophosphate group to a cysteine residue within the C-terminal CAAX box of substrate proteins. This lipid modification is crucial for the membrane association and subsequent signaling activity of numerous proteins, most notably the Ras family of small GTPases.

Molecular Glue-Mediated Nucleoporin Degradation

More recent studies have revealed that this compound functions as a molecular glue, a small molecule that induces an interaction between two proteins that would not normally associate. In this case, this compound facilitates the interaction between the E3 ubiquitin ligase TRIM21 and nucleoporins (NUPs), components of the nuclear pore complex. This induced proximity leads to the ubiquitination and subsequent proteasomal degradation of multiple nucleoporins, disrupting nuclear transport and ultimately leading to apoptosis. This mechanism helps to explain the potent apoptotic effects of this compound observed in preclinical studies.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of this compound.

Farnesyltransferase Activity Assay

This protocol describes an in vitro assay to measure the inhibitory effect of this compound on farnesyltransferase activity.

-

Principle: This is a fluorescence-based assay that measures the transfer of a farnesyl group from farnesyl pyrophosphate (FPP) to a dansylated peptide substrate. The fluorescence of the dansyl group increases upon farnesylation.

-

Materials:

-

Recombinant human farnesyltransferase

-

Farnesyl pyrophosphate (FPP)

-